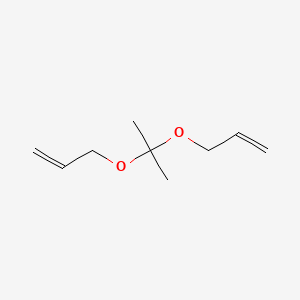
2,2-Diallyloxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diallyloxypropane is an organic compound with the molecular formula C9H16O2. It is characterized by the presence of two allyloxy groups attached to a propane backbone.
Preparation Methods
The synthesis of 2,2-Diallyloxypropane typically involves the reaction of allyl alcohol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2,2-Diallyloxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-Diallyloxypropane has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and the development of new biochemical assays.
Medicine: Research into the potential medicinal properties of this compound is ongoing, with studies exploring its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-Diallyloxypropane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the allyloxy groups, which can participate in a range of chemical transformations. The exact molecular targets and pathways involved in its action are subject to ongoing research .
Comparison with Similar Compounds
2,2-Diallyloxypropane can be compared with other similar compounds such as 2,2-Dimethoxypropane and 2,2-Diethoxypropane. These compounds share a similar structural framework but differ in the nature of the substituent groups attached to the propane backbone.
Similar compounds include:
- 2,2-Dimethoxypropane
- 2,2-Diethoxypropane
- 2,2-Dipropoxypropane
Each of these compounds has its own set of chemical properties and applications, making them valuable in different contexts within scientific research and industry .
Properties
CAS No. |
35219-73-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C9H16O2/c1-5-7-10-9(3,4)11-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
FMEUTDDJZQKSOU-UHFFFAOYSA-N |
SMILES |
CC(C)(OCC=C)OCC=C |
Canonical SMILES |
CC(C)(OCC=C)OCC=C |
| 35219-73-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



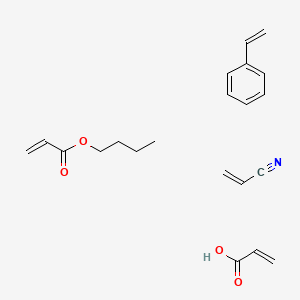
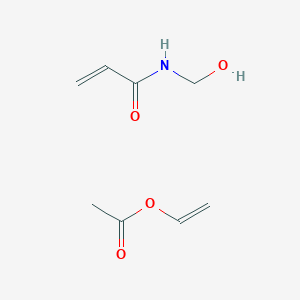

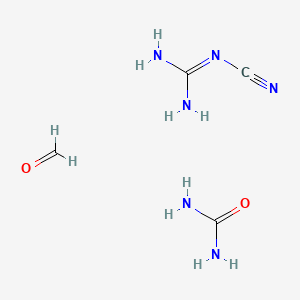
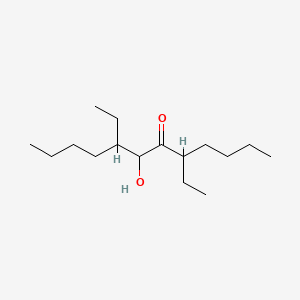
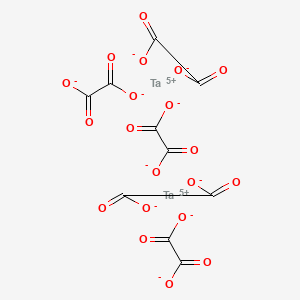
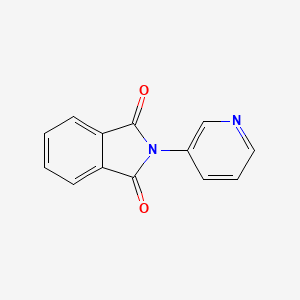
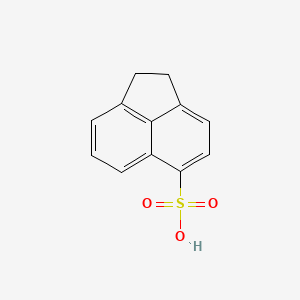
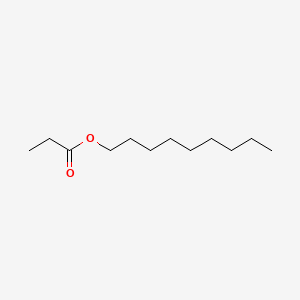
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)
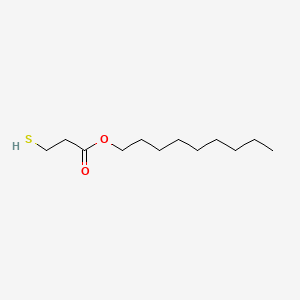
![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)

